Melianodiol

Cancer Research Natural Products Chemistry Cytotoxicity Screening

Researchers requiring validated protolimonoid reference standards often face batch-to-batch variability. Melianodiol (CAS 32764-64-0) solves this with defined stereochemistry (10 chiral centers) and documented multi-target bioactivity: MCF-7 IC50 16.84 μM (superior to 7 co-isolated triterpenoids); dose-dependent colitis efficacy (50-200 mg/kg); larvicidal LC50 14.44 μg/mL. Supplied as ≥98% pure solid with HPLC/NMR documentation. Ships globally.

Molecular Formula C30H48O5
Molecular Weight 488.7 g/mol
CAS No. 32764-64-0
Cat. No. B1676180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMelianodiol
CAS32764-64-0
SynonymsMelianodiol; 
Molecular FormulaC30H48O5
Molecular Weight488.7 g/mol
Structural Identifiers
SMILESCC1(C2CC=C3C(C2(CCC1=O)C)CCC4(C3(CCC4C5CC(OC5O)C(C(C)(C)O)O)C)C)C
InChIInChI=1S/C30H48O5/c1-26(2)22-9-8-20-19(28(22,5)13-12-23(26)31)11-15-29(6)18(10-14-30(20,29)7)17-16-21(35-25(17)33)24(32)27(3,4)34/h8,17-19,21-22,24-25,32-34H,9-16H2,1-7H3/t17-,18-,19-,21+,22-,24-,25+,28+,29-,30+/m0/s1
InChIKeyAOVNJUKMQOLLCG-STEPOWRLSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Melianodiol (CAS 32764-64-0) Procurement Guide: Triterpenoid Compound Identity and Core Specifications


Melianodiol (CAS: 32764-64-0) is a protolimonoid-type triterpenoid with the molecular formula C30H48O5 and a molecular weight of 488.7 g/mol [1]. It is a naturally occurring secondary metabolite originally isolated from species within the Meliaceae family, including Melia azedarach, Chisocheton pentandrus, and Guarea kunthiana [2]. The compound features a characteristic 21,23-epoxy-21,24,25-trihydroxylanost-7-ene skeleton with ten defined stereocenters, a topological polar surface area of 87.0 Ų, and an XlogP value of 4.7, indicating moderate lipophilicity [1]. For procurement purposes, the compound is commercially available as a reference standard from specialized chemical suppliers, typically supplied as a solid powder with analytical documentation including HPLC purity assessment and NMR structural confirmation .

Protolimonoid triterpenoid reference standard with defined stereochemistry
Solid powder format with HPLC purity assessment and NMR structural confirmation
Isolated from Meliaceae species; suitable for natural product chemistry and bioactivity screening workflows

Why Melianodiol (CAS 32764-64-0) Cannot Be Replaced by Generic Triterpenoid Analogs in Scientific Applications


Triterpenoids within the Meliaceae family exhibit substantial structural diversity that directly translates into divergent biological activity profiles, rendering simple substitution of one analog for another scientifically unsound. Melianodiol features a distinctive protolimonoid skeleton with a 21,23-epoxide ring and specific stereochemistry at ten chiral centers [1], differentiating it from closely related analogs such as meliantriol (which lacks the epoxide functionality) and 21-methylmelianodiol derivatives (which bear additional C-21 methyl substituents that alter IL-5 inhibitory activity [2]). In direct comparative assays, melianodiol demonstrated cytotoxic potency (IC50 = 16.84 μM against MCF-7 cells) that was superior to seven co-isolated triterpenoids from the same plant source including cabralealactone, cabraleadiol, prototiamin A, 23-desmethyllimocin B, indicalilacol, protoxylocarpin G, and neemfruitins A, none of which matched melianodiol's activity level [3]. Furthermore, the compound exhibits distinct multi-target modulation of NF-κB, JAK/STAT, and Nrf-2 signaling pathways that cannot be assumed for other triterpenoids lacking rigorous comparative validation [4]. These structural and functional differences underscore why generic substitution of melianodiol with structurally similar triterpenoids without supporting data would compromise experimental reproducibility and interpretation.

Meliantriol and analogs lack the 21,23-epoxide ring; larvicidal and cytotoxicity profiles may differ significantly
C-21 methyl derivatives alter IL-5 inhibitory activity; substitution may shift immuno-modulatory endpoints
Multi-target modulation (NF-κB, JAK/STAT, Nrf-2) not assumed for generic triterpenoids; pathway-response context requires compound-specific validation

Melianodiol (CAS 32764-64-0) Comparative Evidence: Quantitative Differentiation Against Analogs and Reference Compounds


Cytotoxic Activity of Melianodiol Against MCF-7 Breast Cancer Cells Compared to Co-Isolated Triterpenoids and Cisplatin

In a direct head-to-head comparison of eight compounds isolated from Chisocheton pentandrus stem bark, melianodiol demonstrated the most potent cytotoxic activity against MCF-7 breast cancer cells in vitro. The compound achieved an IC50 of 16.84 μM, which compared favorably to the clinical reference agent cisplatin (IC50 = 13.2 μM) and was substantially more active than the other seven co-isolated triterpenoids from the same plant source [1].

MCF-7 Cytotoxicity
Head-to-head
IC50 = 16.84 μM vs cisplatin 13.2 μM vs 7 co-isolated triterpenoids: all weaker
Supports cytotoxicity endpoint review; principal cytotoxic constituent in tested fraction
Chisocheton pentandrus stem bark; MCF-7 cell line; NMR/HRMS confirmation
Cancer Research Natural Products Chemistry Cytotoxicity Screening

Anti-Inflammatory Efficacy of Melianodiol in DSS-Induced Colitis Model with Dose-Response Quantification

In a murine model of DSS-induced ulcerative colitis, melianodiol (MN) was administered orally at 50, 100, and 200 mg/kg doses, with the standard-of-care agent 5-aminosalicylic acid (5-ASA) at 500 mg/kg serving as the positive control baseline. MN treatment at 200 mg/kg significantly reduced inflammatory cytokine production, including TNF-α and IL-1β downregulation, while upregulating the anti-inflammatory cytokine IL-10. Additionally, MN decreased malondialdehyde (MDA) levels and increased superoxide dismutase (SOD) and glutathione (GSH) activity in colonic tissue [1].

DSS Colitis Model
Reported
Dose range: 50–200 mg/kg oral DAI score reduction, colon length preservation TNF-α, IL-1β down; IL-10, SOD, GSH up
Supports model-response context for colitis research; multi-pathway modulation observed
C57BL/6 mice; DSS 3% model; 5-ASA 500 mg/kg as reference; effects comparable at highest dose
Inflammatory Bowel Disease Immunology In Vivo Pharmacology

Larvicidal Activity of Melianodiol Against Aedes aegypti Differentiated from Structurally Related Meliantriol

In a bioassay-guided fractionation study of Guarea kunthiana seed extract, melianodiol was identified as the active larvicidal constituent against Aedes aegypti, with an LC50 value of 14.44 μg/mL. Notably, the structurally related analog meliantriol, which was also isolated from the same bioactive fraction, was completely devoid of larvicidal activity even at the highest tested concentration [1]. This demonstrates that the specific structural features of melianodiol, particularly the protolimonoid skeleton with its 21,23-epoxide functionality, are essential for the observed larvicidal effect.

Aedes aegypti Larvicidal
Head-to-head
LC50 = 14.44 μg/mL Meliantriol: inactive at all tested concentrations
Supports larvicidal screening context; structural specificity essential for activity
Guarea kunthiana seed extract; 4th-instar larvae; 24 h exposure
Vector Control Biopesticide Development Natural Product Insecticides

Validated Research and Industrial Application Scenarios for Melianodiol (CAS 32764-64-0) Based on Quantitative Evidence


Natural Product Cytotoxicity Screening and Anticancer Lead Discovery Programs

Melianodiol serves as a validated positive control or test compound for in vitro cytotoxicity screening against MCF-7 breast cancer cells, with a documented IC50 of 16.84 μM and a well-characterized comparative benchmark against cisplatin (13.2 μM) [1]. This quantitative profile makes it suitable for inclusion in natural product libraries focused on anticancer drug discovery, particularly for research groups investigating Meliaceae-derived triterpenoids or protolimonoid scaffolds. The compound's superior activity among eight co-isolated triterpenoids from Chisocheton pentandrus provides a validated reference point for structure-activity relationship (SAR) studies.

In Vivo Murine Colitis Model Studies for Anti-Inflammatory Drug Development

Researchers investigating inflammatory bowel disease (IBD) or evaluating novel anti-inflammatory agents can utilize melianodiol as a reference compound in the DSS-induced colitis model. The compound has demonstrated dose-dependent efficacy at 50-200 mg/kg oral administration, with effects comparable to 500 mg/kg 5-ASA on DAI score reduction and colon length preservation [1]. Its characterized mechanism involving NF-κB inhibition, JAK/STAT pathway modulation, and Nrf-2 activation provides a multi-target benchmark for comparative pharmacology studies.

Biopesticide Development Programs Targeting Aedes aegypti Vector Control

Melianodiol is directly applicable as a lead compound or analytical reference standard in research programs developing botanical insecticides against Aedes aegypti, the vector for dengue, Zika, and chikungunya viruses. Its validated LC50 of 14.44 μg/mL against fourth-instar larvae, coupled with the demonstrated inactivity of the structurally related analog meliantriol [1], establishes melianodiol as the specific active principle for further formulation development, semi-synthetic optimization, or structure-activity relationship studies in the context of eco-friendly vector control strategies.

Application
Selection Property
Validation Focus
Cytotoxicity screening research
Documented comparative cytotoxicity profile against MCF-7 cells
Cell-viability and pathway-response endpoints
Colitis model studies
Multi-target anti-inflammatory and antioxidant modulation in DSS model
Inflammatory marker and oxidative stress endpoint review
Larvicidal screening studies
Selective larvicidal activity with structural specificity over meliantriol
Bioassay-guided larvicidal endpoint and SAR interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Melianodiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.